2-Vinylphenylboronic acid
Overview
Description
2-Vinylphenylboronic acid is an organic compound with the molecular formula C8H9BO2. It is a boronic acid derivative containing a vinyl group attached to a phenyl ring. This compound is of significant interest in organic synthesis due to its ability to form carbon-carbon bonds through various coupling reactions, particularly the Suzuki-Miyaura coupling reaction .
Mechanism of Action
Target of Action
The primary target of 2-Vinylphenylboronic acid is cis-diol containing molecules . These molecules include nucleosides, catechols, saccharides, and glycoproteins . The this compound selectively recognizes these targets through a reversible covalent reaction .
Mode of Action
The interaction of this compound with its targets is pH-dependent . Under high pH conditions, this compound can form a covalent complex with the cis-diol group . When the pH environment changes to be acidic, the complex will dissociate into the original this compound and the cis-diol .
Biochemical Pathways
The this compound affects the biochemical pathways of cis-diol containing molecules . The principle of boronate affinity reaction is utilized, which is pH dependent . This pH controllable capture/release feature of this compound gives great feasibility to develop pH responsive materials .
Pharmacokinetics
It’s known that the this compound shows a high binding affinity with dissociation constants of 20 × 10 –4 M and 98 × 10 –5 M to adenosine and catechol, respectively . It also has a relatively high binding capacity (46 ± 1 μmol/g for adenosine and 166 ± 12 μmol/g for catechol) .
Result of Action
The molecular and cellular effects of this compound’s action are primarily the formation and dissociation of covalent complexes with cis-diol containing molecules . This results in the selective recognition and binding of these molecules, which can be used in various applications such as separation, sensing, imaging, diagnostic, and drug delivery .
Action Environment
The action of this compound is influenced by environmental factors such as pH . The formation and dissociation of the covalent complex between this compound and cis-diol containing molecules are dependent on the pH of the environment . Therefore, the action, efficacy, and stability of this compound can be controlled by adjusting the pH conditions .
Biochemical Analysis
Biochemical Properties
2-Vinylphenylboronic acid plays a significant role in biochemical reactions, particularly in the field of organic synthesis and medicinal chemistry. It is commonly used in Suzuki-Miyaura coupling reactions, which are pivotal in the formation of carbon-carbon bonds. This compound interacts with enzymes, proteins, and other biomolecules through its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles. These interactions are crucial in the development of enzyme inhibitors and sensors for detecting biomolecules .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways and cellular homeostasis. Additionally, this compound has been shown to impact gene expression by interacting with transcription factors and other regulatory proteins .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can form reversible covalent bonds with biomolecules, such as enzymes and proteins, leading to enzyme inhibition or activation. This compound can also alter gene expression by binding to DNA or RNA, thereby influencing transcription and translation processes. The boronic acid group in this compound is particularly reactive, allowing it to interact with a wide range of biomolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of moisture or light. Long-term exposure to the compound can lead to changes in cellular metabolism and function, which are important considerations for in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enzyme inhibition or modulation of metabolic pathways. At high doses, this compound can be toxic, leading to adverse effects such as cellular damage or organ toxicity. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at certain dosage levels .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can inhibit or activate specific enzymes, thereby influencing the overall metabolic balance within cells. These interactions are crucial for understanding the compound’s role in cellular metabolism and its potential therapeutic applications .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific cellular compartments are influenced by these interactions, which are essential for its biological activity .
Subcellular Localization
The subcellular localization of this compound is a key factor in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms ensure that this compound exerts its effects precisely where needed within the cell, enhancing its efficacy and reducing potential off-target effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Vinylphenylboronic acid can be synthesized through several methods. One common approach involves the reaction of 2-vinylphenylmagnesium bromide with trimethyl borate, followed by hydrolysis to yield the desired boronic acid . Another method includes the use of palladium-catalyzed borylation of 2-vinylphenyl halides with diboron reagents .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Suzuki-Miyaura coupling reactions. These reactions are carried out under controlled conditions using palladium catalysts and appropriate ligands to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2-Vinylphenylboronic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phenol derivatives.
Reduction: Reduction reactions can convert it into corresponding alkylboronic acids.
Substitution: It participates in substitution reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly employed in Suzuki-Miyaura coupling.
Major Products:
Oxidation: Phenol derivatives.
Reduction: Alkylboronic acids.
Substitution: Biaryl compounds through Suzuki-Miyaura coupling.
Scientific Research Applications
2-Vinylphenylboronic acid has a wide range of applications in scientific research:
Chemistry: It is extensively used in organic synthesis for the formation of carbon-carbon bonds.
Industry: It is used in the production of polymers and materials with specific binding properties.
Comparison with Similar Compounds
Phenylboronic acid: Lacks the vinyl group, making it less versatile in certain coupling reactions.
4-Vinylphenylboronic acid: Similar structure but with the vinyl group in the para position, affecting its reactivity and selectivity.
trans-2-Phenylvinylboronic acid: Contains a trans-configuration of the vinyl group, influencing its chemical behavior.
Uniqueness: 2-Vinylphenylboronic acid’s unique structure, with the vinyl group in the ortho position, provides distinct reactivity and selectivity in various chemical reactions, making it a valuable compound in organic synthesis and material science .
Properties
IUPAC Name |
(2-ethenylphenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BO2/c1-2-7-5-3-4-6-8(7)9(10)11/h2-6,10-11H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHFAXRHEKNHTDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1C=C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80378577 | |
Record name | 2-Vinylphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80378577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15016-42-9 | |
Record name | B-(2-Ethenylphenyl)boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15016-42-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Vinylphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80378577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Boronic acid, B-(2-ethenylphenyl) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-Vinylbenzeneboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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